An In-depth Technical Guide to Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate
An In-depth Technical Guide to Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is a distinct chemical entity situated at the intersection of carbamate and hydroxylamine functionalities. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and a proposed synthetic route, designed to empower researchers in their exploratory studies. While this compound is cataloged for early-stage discovery, indicating a landscape ripe for investigation, this document synthesizes the available data to provide a foundational understanding. We will delve into a validated, generalizable protocol for the synthesis of N-aryl-N-hydroxycarbamates, which serves as a robust starting point for the specific synthesis of the title compound. Furthermore, this guide will explore the potential applications of this chemical scaffold in drug discovery and agrochemical development, drawing insights from the established biological activities of related N-aryl carbamate and N-hydroxycarbamate derivatives.
Chemical Identity and Physicochemical Properties
Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is a molecule characterized by a central carbamate group where the nitrogen atom is substituted with both a 3-chlorophenyl group and a hydroxyl group. This unique arrangement of functional groups imparts specific electronic and steric properties that are of interest in medicinal and materials chemistry.
Structural Information
The definitive structure of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is represented by the following chemical identifiers:
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IUPAC Name: ethyl (3-chlorophenyl)(hydroxy)carbamate
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Molecular Weight: 215.63 g/mol [2]
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SMILES: CCOC(=O)N(O)C1=CC=CC(Cl)=C1[2]
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InChI Key: BZQLWRGYQZCYNE-UHFFFAOYSA-N
Diagram 1: Chemical Structure of Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate
A 2D representation of the molecular structure.
Physicochemical Data
A summary of the key physicochemical properties is provided in Table 1. These parameters are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Weight | 215.63 g/mol | [2] |
| XLogP3 | 2.4 | [4] |
| Topological Polar Surface Area (TPSA) | 49.77 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 2 | [2] |
Note: The XLogP3 and TPSA values are computationally predicted and serve as valuable estimates for solubility and permeability characteristics.
Synthesis and Manufacturing
Proposed Synthetic Pathway
The synthesis of ethyl N-(3-chlorophenyl)-N-hydroxycarbamate can be envisioned to proceed via a two-step, one-pot reaction from 1-chloro-3-nitrobenzene.
Diagram 2: Proposed Synthesis of Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate
A schematic of the proposed two-step synthesis.
Detailed Experimental Protocol (General Procedure)
This protocol is adapted from a reported procedure for the synthesis of N-aryl-N-hydroxy carbamates and should be optimized for the specific substrate.[5]
Materials:
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1-Chloro-3-nitrobenzene
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Zinc dust
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Ammonium chloride (NH₄Cl)
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Tetrahydrofuran (THF)
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Water (deionized)
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Ethyl chloroformate
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Triethylamine (Et₃N)
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Diethyl ether (Et₂O)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate (EtOAc)
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Hexanes
Procedure:
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Reduction of the Nitroarene:
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To a solution of 1-chloro-3-nitrobenzene (1.0 eq) in a 2:1 mixture of THF and water, add ammonium chloride (1.1 eq).
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Cool the mixture to 0 °C in an ice bath.
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Add zinc dust (4.0 eq) portion-wise, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
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In-situ Acylation:
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Cool the reaction mixture to -78 °C (dry ice/acetone bath).
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Add triethylamine (2.0 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).
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Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
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Work-up and Purification:
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Quench the reaction with the addition of water.
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Extract the aqueous layer with diethyl ether (3 x volumes).
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Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired ethyl N-(3-chlorophenyl)-N-hydroxycarbamate.
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Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material and formation of the product. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Applications and Biological Context
While specific biological data for ethyl N-(3-chlorophenyl)-N-hydroxycarbamate is not extensively documented, the N-aryl carbamate and N-hydroxycarbamate moieties are present in numerous compounds with significant biological activities. This suggests that the title compound could serve as a valuable scaffold or intermediate in drug discovery and agrochemical research.
Relevance in Medicinal Chemistry
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Anticancer Agents: The N-hydroxycarbamate (hydroxamate) group is a known zinc-binding motif found in several histone deacetylase (HDAC) inhibitors, which are an established class of anticancer drugs.
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Antimicrobial Agents: N-aryl carbamates have been investigated for their fungicidal and antibacterial properties. A recent study highlighted the potential of novel N-aryl carbamate derivatives as fungicidal agents.[6] Although this study did not include the title compound, it underscores the potential of this chemical class.
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Enzyme Inhibition: The carbamate functional group can act as a covalent or non-covalent inhibitor of various enzymes, particularly serine hydrolases.
Utility in Agrochemicals
N-aryl carbamates have a long history of use as pesticides and herbicides. The specific substitution pattern on the aromatic ring plays a crucial role in determining the target and potency. N-hydroxycarbamate compounds are also recognized as useful intermediates for the synthesis of pesticides.[7]
Safety and Handling
As with any research chemical, ethyl N-(3-chlorophenyl)-N-hydroxycarbamate should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Based on the GHS information for this compound, it is classified as hazardous to the aquatic environment.[2]
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Hazard Statement: H400 (Very toxic to aquatic life)
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Precautionary Statements: P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container in accordance with local regulations)
For more detailed information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
Ethyl N-(3-chlorophenyl)-N-hydroxycarbamate represents a chemical entity with significant potential for further exploration in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical structure, properties, and a detailed, adaptable synthetic protocol. While the biological activity of this specific molecule remains to be fully elucidated, the known activities of related N-aryl carbamates and N-hydroxycarbamates provide a strong rationale for its investigation as a lead compound or a versatile synthetic intermediate. Researchers are encouraged to use this guide as a foundational resource for their future studies on this promising molecule.
References
- Method of producing an N-hydroxycarbamate compound.
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Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Agronomy, 15(12), 2741. [Link]
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(3-chlorophenyl) N-ethylcarbamate | C9H10ClNO2 | CID 69536462 - PubChem. [Link]
Sources
- 1. ETHYL N-(3-CHLOROPHENYL)-N-HYDROXYCARBAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. 28266-71-9|Ethyl (3-chlorophenyl)(hydroxy)carbamate|BLD Pharm [bldpharm.com]
- 4. (3-chlorophenyl) N-ethylcarbamate | C9H10ClNO2 | CID 69536462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. EP0577167A2 - Method of producing an N-hydroxycarbamate compound - Google Patents [patents.google.com]
